Product packaging for Ethyl 2-azaspiro[4.5]decane-4-carboxylate(Cat. No.:CAS No. 1601237-38-0)

Ethyl 2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B1433892
CAS No.: 1601237-38-0
M. Wt: 211.3 g/mol
InChI Key: TWGIRPUXVYHUID-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[4.5]decane-4-carboxylate (CAS 1601237-38-0) is a high-purity chemical building block featuring a spirocyclic framework that is of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol, serves as a versatile synthon for the construction of more complex molecules . The unique three-dimensional structure of the spiro[4.5]decane core can impart beneficial properties to potential drug candidates, such as improved binding affinity and metabolic stability. As a key intermediate, it is primarily utilized in organic synthesis and pharmaceutical research for the development of novel therapeutic agents. Researchers value this compound for its ability to efficiently introduce structural complexity into molecular libraries. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for safe handling procedures. This compound is characterized with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO2 B1433892 Ethyl 2-azaspiro[4.5]decane-4-carboxylate CAS No. 1601237-38-0

Properties

IUPAC Name

ethyl 2-azaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)10-8-13-9-12(10)6-4-3-5-7-12/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGIRPUXVYHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Route Based on 1,4-Dioxaspiro[4.5]decane-8-one Derivatives

A detailed and scalable preparation method for related spiro compounds, such as tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, has been reported and can be adapted for ethyl 2-azaspiro[4.5]decane-4-carboxylate synthesis. This method involves four key steps starting from 1,4-dioxaspiro[4.5]decane-8-one, which is inexpensive and available in bulk:

Step Reaction Description Conditions Yield (%) Notes
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide Solvent: glycol dimethyl ether + ethanol; Temp: 0–20 °C; Time: 4 h ~50–75 Nucleophilic substitution to introduce nitrile group
2 Alkylation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) Solvent: toluene; Temp: 0–20 °C; Time: ~12.5 h ~50 Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 Catalytic hydrogenation with Raney nickel to reduce nitrile and cyclization, followed by reaction with tert-butyl dicarbonyl anhydride Solvent: methanol; Temp: 50 °C; Pressure: 50 psi; Time: 6 h Not specified Cyclization to form the spiro ring and esterification
4 Deprotection of tert-butyl group using pyridinium p-toluenesulfonate Solvent: acetone + water; Temp: 70 °C; Time: 15 h ~55 Yields tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate

This process is characterized by mild reaction conditions, reasonable yields, and the use of cost-effective starting materials, enabling potential large-scale production.

Alternative Synthetic Strategies Involving Radical Addition and Cyclization

An efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decane derivatives involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This tandem radical addition followed by dearomatizing cyclization could be adapted to prepare this compound derivatives with specific substituents, although direct preparation of the unsubstituted ethyl ester via this method is less documented.

Synthesis via Strecker and Dieckmann Cyclization Methods

Older literature and reviews on spiroheterocycle synthesis describe routes starting from substituted piperidones or pyridine derivatives. For example:

  • Treatment of N-benzyl-4-piperidone under Strecker conditions yields α-aminonitriles.
  • Subsequent hydrolysis and esterification lead to carboxylic acid esters.
  • Intramolecular Dieckmann cyclization forms the spiro ring system.
  • Reduction and deprotection steps afford the desired spirocyclic amines or esters.

These methods have been used to prepare 1,8-diazaspiro[4.5]decane derivatives and can be modified for 2-azaspiro analogues, including ethyl esters at the 4-position.

Summary Table of Key Preparation Methods

Method Starting Material Key Reactions Conditions Advantages Limitations
Multi-step from 1,4-dioxaspiro[4.5]decane-8-one 1,4-dioxaspiro[4.5]decane-8-one Nucleophilic substitution, alkylation, hydrogenation, deprotection Mild temps (0–70 °C), common solvents Scalable, cost-effective Moderate yields in some steps
Copper-catalyzed difluoroalkylation N-benzylacrylamides + ethyl bromodifluoroacetate Radical addition, cyclization Catalytic, radical conditions Efficient for difluoro derivatives Specific to substituted derivatives
Strecker + Dieckmann cyclization N-benzyl-4-piperidone Strecker reaction, hydrolysis, cyclization, reduction Multi-step, varied conditions Well-established, versatile More complex, longer synthesis

Detailed Research Findings and Notes

  • The multi-step method from 1,4-dioxaspiro[4.5]decane-8-one offers a practical route to this compound analogs, with carefully optimized solvents and temperatures to maximize yield and purity.
  • The use of lithium diisopropylamide as a strong base facilitates selective alkylation at the nitrile intermediate stage.
  • Hydrogenation with Raney nickel under controlled pressure and temperature enables efficient reduction and cyclization without over-reduction.
  • Deprotection with pyridinium p-toluenesulfonate in acetone-water mixtures ensures clean removal of protecting groups to yield the final ester.
  • Alternative methods involving radical chemistry and Strecker reactions provide routes to functionalized spiro compounds but may require additional steps to yield the ethyl ester specifically.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield different products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or halides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-azaspiro[4.5]decane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-azaspiro[4.5]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of Ethyl 2-azaspiro[4.5]decane-4-carboxylate (1) and related analogs:

Compound Name Spiro System Substituents Molecular Formula Molecular Weight Key Features
This compound (1) [4.5] (pyrrolidine + cyclohexane) Ethyl ester at C4 C12H19NO2 209.28 High lipophilicity; anticonvulsant potential
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate (2) [4.5] (two diaza rings) Benzyl group at N2, ethyl ester at C4 C18H26N2O2 302.41 Enhanced rigidity; dihydrochloride salt improves solubility
Ethyl 3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate (3) [4.5] (oxa-azaspiro) 3,3-Dimethyl, oxa group at C1 C12H19NO3 225.28 Increased steric hindrance; used in Pd-catalyzed arylation
Methyl N-benzyl-7-azaspiro[4.5]decane-1-carboxylate (4) [4.5] (azepane + cyclohexane) Benzyl at N7, methyl ester at C1 C17H23NO2 273.37 Expanded ring size (7-membered azepane); CNS activity
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate (5) [4.4] (pyrrolidine + cyclopentane) Ethyl ester at C4 C11H17NO2 195.26 Smaller spiro system; reduced conformational flexibility

Key Observations :

  • Heteroatoms : Compound 2 introduces a second nitrogen (2,8-diaza), enabling additional hydrogen bonding, while 3 incorporates an oxygen atom (oxa), altering electronic properties .
  • Substituents : Benzyl groups (e.g., in 2 and 4) enhance π-π stacking interactions, which may improve CNS penetration .

Biological Activity

Ethyl 2-azaspiro[4.5]decane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its biological properties. The compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. This structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which can be beneficial in treating diseases like cancer and metabolic disorders.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological functions and presenting opportunities for applications in neuropharmacology.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Effects

The compound has been evaluated for its anticancer properties in various preclinical studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Study Type Findings
AntimicrobialDemonstrated activity against multiple bacterial strains; effective at low concentrations.
AnticancerInduced apoptosis in cancer cell lines; inhibited tumor growth in xenograft models.
Mechanism StudyIdentified interaction with specific enzymes involved in metabolic pathways; potential for drug development.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a clinically relevant range, indicating potential for therapeutic use.
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Neuropharmacological Applications : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving acetylcholine receptors, indicating possible applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-azaspiro[4.5]decane-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of a piperidone precursor followed by ring-closure reactions. For example, piperidones can undergo transformations using diaminoethyl equivalents to form spirocyclic intermediates, which are then functionalized (e.g., via alkylation or Curtius rearrangement) . Optimization involves adjusting solvent systems, temperature, and catalysts. For instance, using tert-butyl groups in intermediates improves steric stability, as seen in derivatives yielding 35% under controlled conditions .

Q. How is NMR spectroscopy employed to confirm the structure of this compound and its derivatives?

  • Methodological Answer : 1H and 13C NMR are critical for verifying spirocyclic geometry and substituent positioning. Key signals include the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for CH2O), and spirocyclic protons (δ ~1.5–2.5 ppm for cyclohexane and piperidine rings). For tert-butyl derivatives, a singlet at δ ~1.2 ppm confirms the tert-butyl group . HRMS further validates molecular formulas (e.g., [M + H]+ calcd: 353.2587; found: 353.2582) .

Q. What computational methods are used to predict the stability of intermediates in spirocyclic compound synthesis?

  • Methodological Answer : Ab initio molecular orbital calculations (e.g., HF/3-21G and MP2/6-311G) are applied to study intermediates like phenoxenium cations. These methods assess geometric stability, electron distribution, and steric effects. Methylated allyl groups in intermediates, for example, were shown to favor ring closure, aligning with experimental yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent placement or degradation products. For example, gabapentin derivatives degrade to 2-azaspiro[4.5]decan-3-one under certain conditions, altering bioactivity . To address contradictions:

  • Compare degradation profiles using HPLC or LC-MS.
  • Standardize assay conditions (e.g., pH, temperature) to minimize variability.
  • Validate activity via orthogonal assays (e.g., enzyme inhibition vs. cell-based models) .

Q. What strategies are effective for optimizing the spatial geometry of spirocyclic compounds to enhance pharmacological properties?

  • Methodological Answer : Functionalization at the 4-carboxylate position (e.g., arylation, saponification) modulates steric and electronic properties. For anticonvulsant activity, introducing dipropyl or fluorophenyl groups at specific positions improves target binding. Computational docking studies paired with synthetic validation (e.g., tert-butyl derivatives) can prioritize candidates .

Q. How do stability studies inform formulation strategies for this compound-based drug candidates?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation pathways. For instance, lactam formation from ester hydrolysis is a key degradation route. Mitigation strategies include:

  • Excipient selection (e.g., PVP-K30 inhibits lactamization by stabilizing the ester group).
  • pH adjustment (neutral formulations reduce hydrolysis rates) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for this compound derivatives?

  • Analysis : Yield discrepancies often stem from:

  • Reagent purity : Impurities in diaminoethyl equivalents reduce ring-closure efficiency.
  • Catalyst choice : Palladium vs. copper catalysts in arylation steps affect regioselectivity.
  • Workup methods : Column chromatography vs. crystallization may recover different diastereomer ratios (e.g., d.r. = 1:1 in tert-butyl derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azaspiro[4.5]decane-4-carboxylate
Reactant of Route 2
Ethyl 2-azaspiro[4.5]decane-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.